molecular formula C9H8Cl2N2O2 B2850763 Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride CAS No. 2172461-21-9

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride

Cat. No.: B2850763
CAS No.: 2172461-21-9
M. Wt: 247.08
InChI Key: MKPGDGFAJCNDSB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride typically involves the reaction of 2-chloro-1h-1,3-benzodiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzodiazoles.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-1h-1,3-benzodiazole-5-carboxylate
  • Methyl 2-chloro-1h-1,3-benzodiazole-4-carboxylate
  • Methyl 2-chloro-1h-1,3-benzodiazole-3-carboxylate

Uniqueness

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and carboxylate groups can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

methyl 2-chloro-3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2.ClH/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6;/h2-4H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPGDGFAJCNDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172461-21-9
Record name methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride
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